molecular formula C15H20ClNO2 B1290088 (2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride CAS No. 93779-29-4

(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride

Cat. No.: B1290088
CAS No.: 93779-29-4
M. Wt: 281.78 g/mol
InChI Key: HLXCXOQXUDRJLF-HLMYEFCQSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H20ClNO2 . The average mass is 281.778 Da and the monoisotopic mass is 281.118256 Da . More detailed structural information, such as NMR or HPLC/GC data, may be available from the supplier .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its effects would depend on its specific use, which is not provided.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride involves the condensation of an appropriate amine with a suitable aldehyde or ketone followed by reduction and cyclization.", "Starting Materials": [ "Benzylamine", "Cyclopentanone", "Sodium borohydride", "Hydrochloric acid", "Acetic acid", "Ethanol" ], "Reaction": [ "Benzylamine is reacted with cyclopentanone in the presence of acetic acid to form (2S)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate.", "Sodium borohydride is added to the reaction mixture to reduce the carbonyl group to a hydroxyl group.", "The resulting alcohol is then cyclized to form (2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylic acid.", "The carboxylic acid is then converted to the hydrochloride salt by treatment with hydrochloric acid in ethanol." ] }

93779-29-4

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

benzyl (3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride

InChI

InChI=1S/C15H19NO2.ClH/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14;/h1-3,5-6,12-14,16H,4,7-10H2;1H/t12-,13-,14?;/m0./s1

InChI Key

HLXCXOQXUDRJLF-HLMYEFCQSA-N

Isomeric SMILES

C1C[C@H]2CC(N[C@H]2C1)C(=O)OCC3=CC=CC=C3.Cl

SMILES

C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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